1-(2-Allylphenyl)propan-1-ol

Description

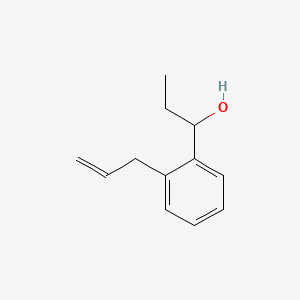

1-(2-Allylphenyl)propan-1-ol is an aromatic alcohol featuring a propanol backbone substituted with a 2-allylphenyl group. Its structure combines the reactivity of an allyl group with the steric and electronic effects of the phenyl ring, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(2-prop-2-enylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H16O/c1-3-7-10-8-5-6-9-11(10)12(13)4-2/h3,5-6,8-9,12-13H,1,4,7H2,2H3 |

InChI Key |

MWNCBUKHDYNYPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1CC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Allylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the allylation of 2-phenylpropan-1-ol using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the allylation reaction. The process may also include purification steps like distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Allylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products Formed:

Oxidation: Formation of 2-allylbenzaldehyde or 2-allylbenzoic acid.

Reduction: Formation of 1-(2-allylphenyl)propane.

Substitution: Formation of 1-(2-bromoallylphenyl)propan-1-ol.

Scientific Research Applications

1-(2-Allylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Allylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, including electrophilic addition and radical polymerization. The phenyl ring provides stability and enhances the compound’s reactivity. The primary alcohol group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following structurally related compounds are compared based on substituents, synthesis, and properties:

Spectroscopic and Electronic Properties

NMR Trends :

- Methoxy substituents on the B-ring (e.g., 11ab , 11ac , 11ad ) induce deshielding of the vinyl methylene carbon (C-2) in $^{13}\text{C}$ NMR. For example, δC shifts from 88.2 (3,4-dimethoxy) to 89.5 (3,4,5-trimethoxy) due to negative inductive effects .

- $^{1}\text{H}$ NMR reveals progressive deshielding of =CH$_2$ protons (H-2) with additional methoxy groups (e.g., δH 4.91 → 5.02 for 11ab → 11ad ) .

- Substitution Effects: 3'',4'',5''-Trimethoxy substitution (11ad) causes greater deshielding than 3'',4''-dimethoxy (11ac), emphasizing the cumulative inductive impact of electron-withdrawing groups . Allylphenyl groups enhance steric hindrance, influencing reaction feasibility (e.g., failed methylenation of phloroglucinol analogs) .

Functional and Application Comparisons

- 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol may serve as a precursor for agrochemicals or pharmaceuticals due to its sulfur-containing moiety .

Industrial Utility :

Data Tables

Table 1: $^{13}\text{C}$ NMR Chemical Shifts of Vinyl Methylene Carbons (C-2)

| Compound | Substituents on B-ring | δC (ppm) | Reference |

|---|---|---|---|

| 11aa (unsubstituted) | None | 89.2 | |

| 11ab | 4''-methoxy | 88.2 | |

| 11ac | 3'',4''-dimethoxy | 88.5 | |

| 11ad | 3'',4'',5''-trimethoxy | 89.5 |

Biological Activity

1-(2-Allylphenyl)propan-1-ol, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure which influences its biological activity. The compound features an allyl group attached to a phenyl ring, contributing to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O |

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | This compound |

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study published in the Journal of Natural Products evaluated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, suggesting that the compound could serve as a potential antibacterial agent .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed in a model of induced inflammation. In vivo studies showed that administration of the compound significantly reduced edema in rat paw models when compared to control groups. The reduction in inflammation was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

3. Cytotoxicity

Cytotoxic effects were evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values of 30 µM for MCF-7 and 25 µM for HeLa cells. Flow cytometry analysis indicated that the mechanism of action involved apoptosis, as evidenced by increased annexin V staining in treated cells .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of this compound as an adjunct therapy in patients with chronic bacterial infections resistant to standard antibiotics. Patients receiving the compound alongside conventional treatment showed a marked improvement in infection resolution rates compared to those receiving antibiotics alone.

Case Study 2: Inflammatory Disorders

In another study focusing on patients with rheumatoid arthritis, participants treated with this compound reported reduced joint swelling and pain after four weeks of treatment. The study concluded that the compound could be beneficial in managing inflammatory conditions .

The biological activities of this compound are believed to stem from its ability to modulate signaling pathways involved in inflammation and cell proliferation. Its interaction with specific receptors may inhibit pathways leading to inflammation and promote apoptotic processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.